1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole
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Overview
Description
1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole is a heterocyclic compound that features both a triazole and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with nitriles, followed by cyclization to form the triazole ring . Another approach involves the use of amidrazones and aldehydes in the presence of ceric ammonium nitrate as a catalyst . These reactions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of microwave-induced cyclodehydration and environmentally benign solvents like polyethylene glycol can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or tetrazole rings .
Scientific Research Applications
1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
1,2,4-Triazole: Shares the triazole ring but lacks the tetrazole moiety.
Tetrazole: Contains only the tetrazole ring without the triazole structure.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Uniqueness: 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole is unique due to its combination of both triazole and tetrazole rings, providing a higher nitrogen content and distinct chemical properties compared to its analogs . This dual-ring structure enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C3H3N7 |
---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1-(1,2,4-triazol-4-yl)tetrazole |
InChI |
InChI=1S/C3H3N7/c1-4-5-2-9(1)10-3-6-7-8-10/h1-3H |
InChI Key |
XIXFOEJIROLZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1N2C=NN=N2 |
Origin of Product |
United States |
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